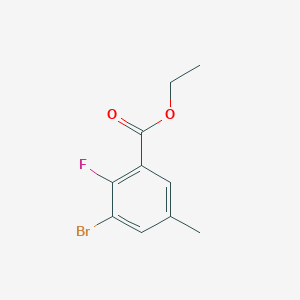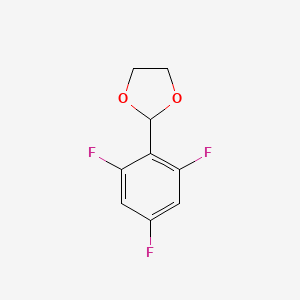
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in various experiments and is known to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane has a wide range of applications in the scientific research field. It has been used in the synthesis of a number of compounds, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of polymers, inorganic compounds, and in the development of new materials. In addition, it has been used in the synthesis of a wide range of pharmaceuticals, including antibiotics, antifungals, antivirals, and anti-inflammatory drugs.
Mécanisme D'action
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane is known to act as an intermediate in a number of biochemical and physiological processes. It is known to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It is also known to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane has a number of biochemical and physiological effects. It is known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It is also known to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation and pain. In addition, it has been found to have an anti-inflammatory effect and to reduce the activity of certain enzymes involved in the breakdown of proteins and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it ideal for use in a wide range of experiments. Additionally, it is relatively stable and has a low toxicity, making it safe to use in a laboratory setting. However, it is important to note that the compound can be degraded by light and air, so it is important to store it in a cool, dark place.
Orientations Futures
There are a number of potential future directions for 2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane. One potential direction is the development of new drugs and other compounds based on this compound. Additionally, research could be done to further understand the biochemical and physiological effects of this compound, as well as to determine its potential for use in other applications. Finally, further research could be done to explore the potential for using this compound in the synthesis of polymers and other materials.
Méthodes De Synthèse
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane can be synthesized in several ways, including the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in a yield of up to 95%. Other methods for synthesizing this compound include the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide, and the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a Lewis acid such as aluminum chloride.
Propriétés
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCKHXSUEKGHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)
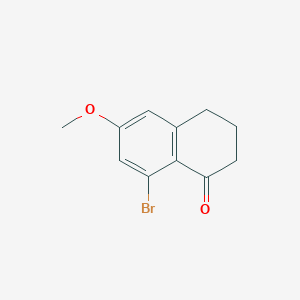
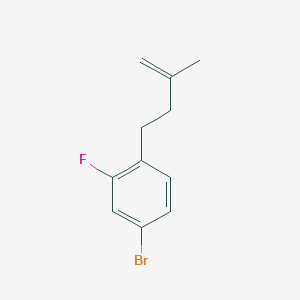
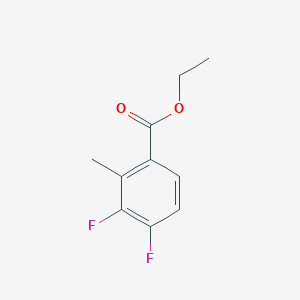
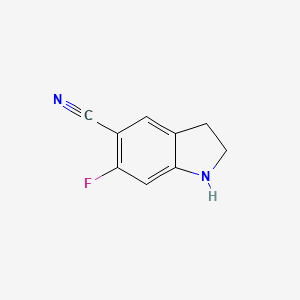
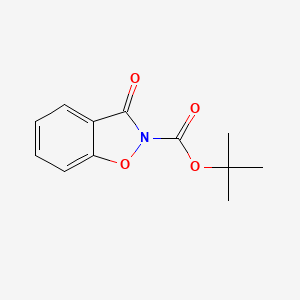
![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)

